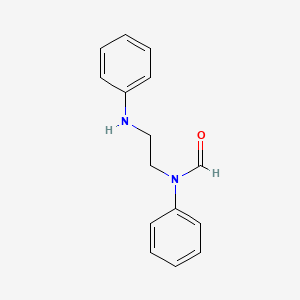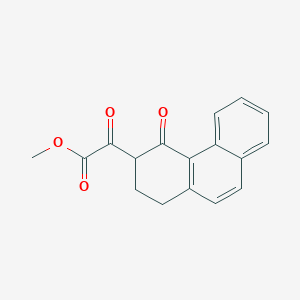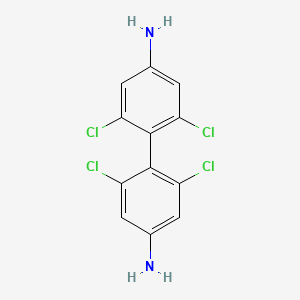
2-Phenyloctan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyloctan-2-ol is an organic compound with the molecular formula C14H22O. It is a secondary alcohol with a phenyl group attached to the second carbon of an octane chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Phenyloctan-2-ol can be synthesized through the Grignard reaction. This involves the reaction of phenylmagnesium bromide with octan-2-one under anhydrous conditions. The reaction typically proceeds as follows:
C6H5MgBr+C8H16O→C6H5C(OH)C8H17+MgBrOH
The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the Grignard reagent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the preparation of phenylmagnesium bromide in a controlled environment, followed by its reaction with octan-2-one. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: 2-Phenyloctan-2-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-phenyloctan-2-one using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 2-phenyloctane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride in the presence of pyridine or phosphorus tribromide in an inert solvent.
Major Products Formed:
Oxidation: 2-Phenyloctan-2-one.
Reduction: 2-Phenyloctane.
Substitution: 2-Phenyloctyl chloride or 2-Phenyloctyl bromide.
Scientific Research Applications
2-Phenyloctan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the manufacture of fragrances and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Phenyloctan-2-ol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by interacting with cell membranes or enzymes, leading to changes in cellular functions. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of signaling pathways and metabolic processes.
Comparison with Similar Compounds
- 2-Phenylethanol
- 2-Phenylbutan-2-ol
- 2-Phenylhexan-2-ol
Comparison: 2-Phenyloctan-2-ol is unique due to its longer carbon chain compared to similar compounds like 2-Phenylethanol and 2-Phenylbutan-2-ol. This longer chain can influence its physical properties, such as boiling point and solubility, as well as its reactivity in chemical reactions. The presence of the phenyl group also imparts specific aromatic characteristics that can be leveraged in various applications.
Properties
CAS No. |
7252-61-1 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2-phenyloctan-2-ol |
InChI |
InChI=1S/C14H22O/c1-3-4-5-9-12-14(2,15)13-10-7-6-8-11-13/h6-8,10-11,15H,3-5,9,12H2,1-2H3 |
InChI Key |
DGUQSFBPIPDIHN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(C1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


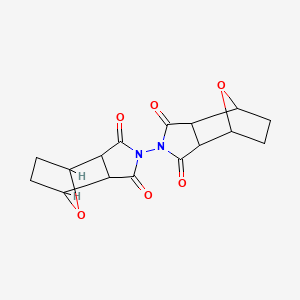
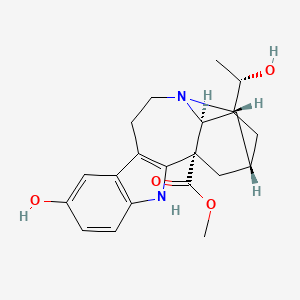
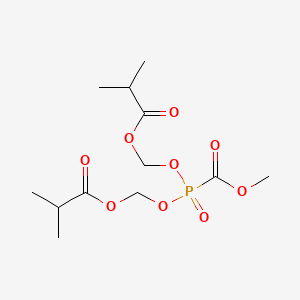



![(3R,4R,5S,7R)-4-hydroxy-11-methoxy-16,18-dioxo-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-5-carboximidamide](/img/structure/B12807487.png)
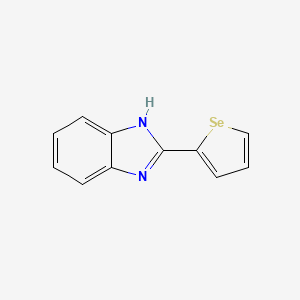
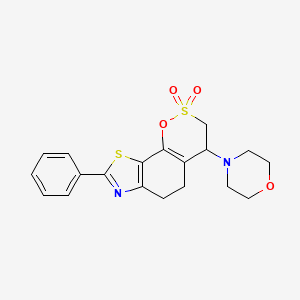
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B12807508.png)
